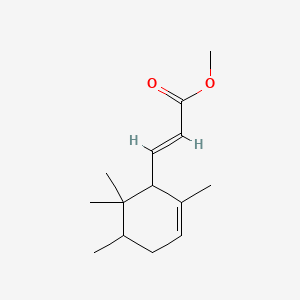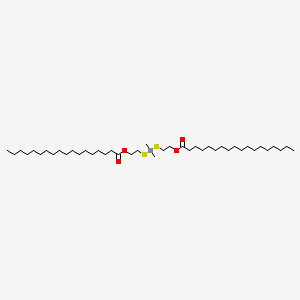
(Dimethylstannylene)bis(thioethane-1,2-diyl) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol typically involves the reaction of dimethyltin dichloride with thioglycolic acid, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.
Mécanisme D'action
The mechanism of action of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit or activate various biochemical pathways. Its sulfanyl groups allow it to interact with thiol-containing enzymes, potentially leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylgermylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylplumbylene)bis(sulfanyl)]diethanol
Uniqueness
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol is unique due to its tin-based structure, which imparts distinct chemical and physical properties compared to its germanium and lead analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
59138-44-2 |
|---|---|
Formule moléculaire |
C42H84O4S2Sn |
Poids moléculaire |
836.0 g/mol |
Nom IUPAC |
2-[dimethyl(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*23H,2-19H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
VTCSQBKSQNQKIO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


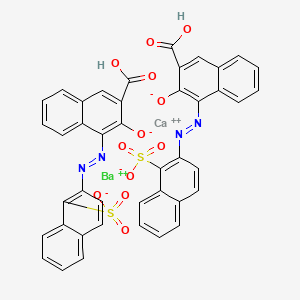
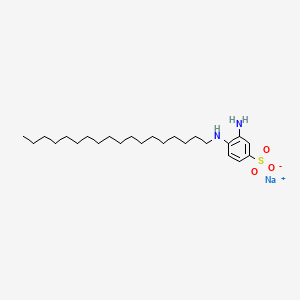
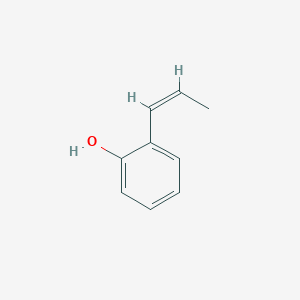
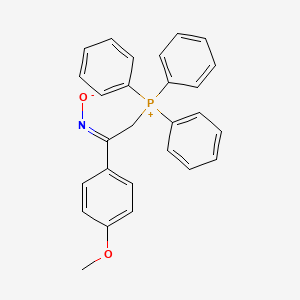
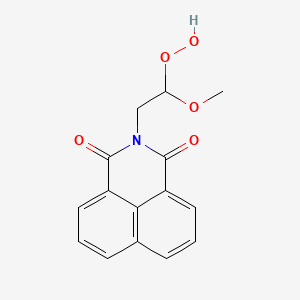
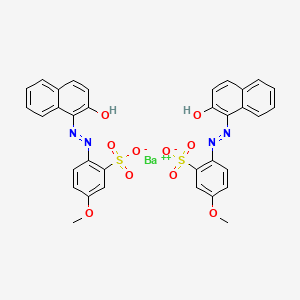


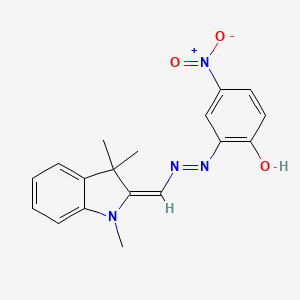
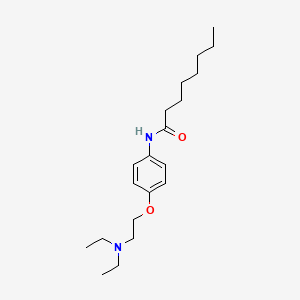
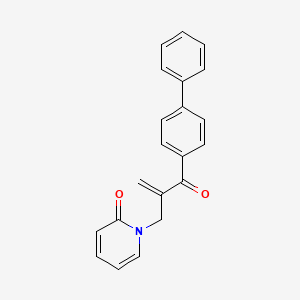
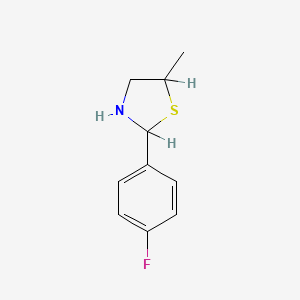
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
